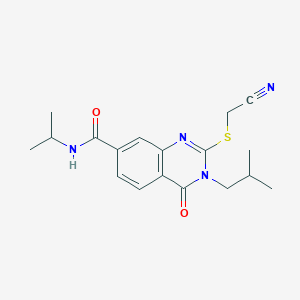
2-((cyanomethyl)thio)-3-isobutyl-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It would look at the starting materials, the reactions used, the conditions under which the reactions were carried out, and the yield of the final product .Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include reactions with other compounds, decomposition reactions, and reactions under various conditions .Physical And Chemical Properties Analysis
This would involve studying the physical and chemical properties of the compound. This could include its melting point, boiling point, solubility, reactivity, and stability .Scientific Research Applications
Synthesis and Chemical Reactivity
Cyanoselenoacetamide Reactions : Cyanoselenoacetamide, a related compound, has been utilized in the synthesis of diverse heterocyclic compounds. It reacts with hydrogen sulfide to form propane-bis(thioamide), which is a reagent for producing thiazoles and 3-thioxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile. These reactions highlight the potential of cyanomethylthio compounds in heterocyclizations (Dyachenko & Vovk, 2013).
Oxazoline Synthesis : The transamidation of thioamides with 2-aminoethanol, followed by cyclodehydrosulfurisation, has been used for the synthesis of 2-oxazolines. This method demonstrates general applicability and efficiency, suggesting potential pathways for modifying similar compounds (Goud & Pathak, 2012).
Biological and Medicinal Chemistry Applications
Antimicrobial Studies : Quinazoline derivatives have shown significant antimicrobial activity. A series involving 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, for instance, was designed, synthesized, and evaluated for antitubercular activity against Mycobacterium tuberculosis, indicating the therapeutic potential of similar structures (Marvadi et al., 2020).
Anticancer Activity : Certain quinazoline derivatives have been explored for their anticancer properties. For example, novel carbon-14 labeled 4-aminoquinazolines and quinazolin-4 (3H)-ones were synthesized for potential use in cancer research, highlighting the interest in quinazoline structures for therapeutic applications (Saemian et al., 2009).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(cyanomethylsulfanyl)-3-(2-methylpropyl)-4-oxo-N-propan-2-ylquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-11(2)10-22-17(24)14-6-5-13(16(23)20-12(3)4)9-15(14)21-18(22)25-8-7-19/h5-6,9,11-12H,8,10H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVGQVWOUHZPBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N=C1SCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((cyanomethyl)thio)-3-isobutyl-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

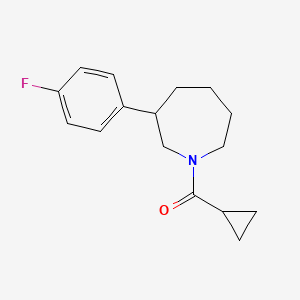

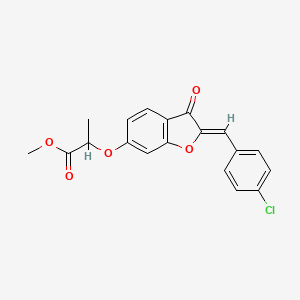


![Ethyl 4-[3-(methanesulfonamido)phenyl]-2-oxo-6-thiophen-2-ylcyclohex-3-ene-1-carboxylate](/img/structure/B2760631.png)
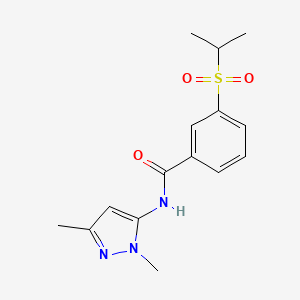

![7-heptyl-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
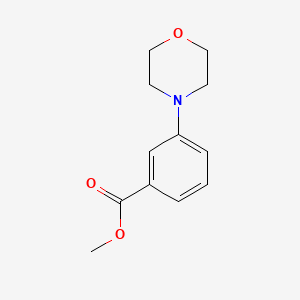
![5-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B2760640.png)


![Ethyl 4-[(phenoxycarbonyl)amino]benzoate](/img/structure/B2760644.png)